3-Azabicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
3-Azabicyclo[320]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The reduction of spirocyclic oxetanyl nitriles, in particular, has been highlighted for its scalability .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The reduction of nitriles to amines is a notable reaction, often using reagents like lithium aluminum hydride (LiAlH4) .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitriles typically yields amines, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid has been the subject of extensive scientific research due to its structural complexity and potential applications. Some key areas of application include:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to and inhibit enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound shares a similar bicyclic structure but with different ring sizes and substitution patterns.
2-Azabicyclo[2.2.1]heptane-3-one: Another bicyclic compound with a nitrogen atom, used in different chemical and biological applications.
Uniqueness
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZUUMPFWMZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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